molecular formula C14H22BNO2 B13916673 3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13916673
M. Wt: 247.14 g/mol
InChI Key: ZSUNHESFMXQOJS-UHFFFAOYSA-N
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Description

3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 3-propylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Oxidation Products: Conversion to hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired coupling product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its propyl group, which can influence its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective .

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

3-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h8-10H,6-7H2,1-5H3

InChI Key

ZSUNHESFMXQOJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CCC

Origin of Product

United States

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